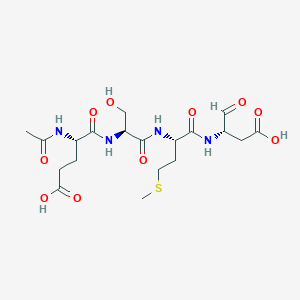

Ac-ESMD-CHO

概要

説明

デキサプラミペキソール二塩酸塩は、医薬品および科学界で大きな注目を集めている合成アミノベンゾチアゾール化合物です。 当初、筋萎縮性側索硬化症(ALS)の治療薬として開発されましたが、血液と組織中の好酸球を減少させる可能性を示しており、好酸球性喘息やその他の好酸球関連疾患の治療に有望な候補となっています .

科学的研究の応用

Dexpramipexole dihydrochloride has a wide range of scientific research applications:

作用機序

デキサプラミペキソール二塩酸塩は、炎症反応に関与する白血球の一種である好酸球を標的にすることによってその効果を発揮します。 正確なメカニズムは完全には理解されていませんが、骨髄における好酸球の成熟を妨げ、血液と組織中の好酸球数を減少させるものと考えられています . この作用は、好酸球性喘息や好酸球増加症候群などの状態における症状の軽減に役立ちます .

生化学分析

Biochemical Properties

Ac-ESMD-CHO interacts with the enzyme caspase-3, a crucial player in the process of apoptosis or programmed cell death . It inhibits the proteolytic cleavage of the 32 kDa caspase-3 precursor peptide (CPP32) at the Glu-Ser-Met-Asp (ESMD) site, blocking the formation of the p17 caspase-3 active subunit . This interaction is critical in regulating the maturation of caspase-3 and subsequently, the process of apoptosis.

Cellular Effects

The effects of this compound on cellular processes are primarily linked to its role in inhibiting caspase-3 maturation . By blocking the formation of the active subunit of caspase-3, this compound can influence cell function, particularly in relation to apoptosis. This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the caspase-3 enzyme . It inhibits the proteolytic cleavage of the caspase-3 precursor peptide at the ESMD site, preventing the formation of the active subunit of caspase-3 . This can lead to changes in gene expression and enzyme activation or inhibition, affecting the overall process of apoptosis.

準備方法

合成経路と反応条件

デキサプラミペキソール二塩酸塩は、化学酵素的方法で合成されます。このプロセスには、® - N-(6-ヒドロキシ-4,5,6,7-テトラヒドロベンゾ[d]チアゾール-2-イル)アセトアミドの調製、主要なシントンが含まれます。 この化合物は、カンジダ・アンタルクティカ・リパーゼA型によって触媒される不可逆的なトランスエステル化によって、高いエナンチオマー過剰率で得られます .

工業生産方法

デキサプラミペキソール二塩酸塩の工業生産には、収率と純度を高くするために反応条件を最適化することが含まれます。 このプロセスには、通常、最終製品が医薬品規格を満たすことを保証するために、精製と結晶化の複数の手順が含まれます .

化学反応解析

反応の種類

デキサプラミペキソール二塩酸塩は、酸化、還元、置換など、さまざまな化学反応を受けます。 これらの反応は、化合物の構造を改変し、薬理学的特性を強化するために不可欠です .

一般的な試薬と条件

デキサプラミペキソール二塩酸塩を含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応は通常、最適な収率を確保するために、制御された温度とpH条件下で行われます .

生成される主要な生成物

これらの反応から生成される主要な生成物には、デキサプラミペキソールのさまざまな誘導体があり、その潜在的な治療用途が研究されています。 これらの誘導体は、元の化合物と比較して、しばしば効果が向上し、副作用が軽減されています .

科学研究アプリケーション

デキサプラミペキソール二塩酸塩は、幅広い科学研究アプリケーションを持っています。

化学反応の分析

Types of Reactions

Dexpramipexole dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Common reagents used in the reactions involving dexpramipexole dihydrochloride include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of dexpramipexole, which are studied for their potential therapeutic applications. These derivatives often exhibit enhanced efficacy and reduced side effects compared to the parent compound .

類似化合物との比較

類似化合物

プラミペキソール: パーキンソン病とレストレスレッグ症候群の治療に使用されるドーパミン作動薬.

ベンゾ[d]チアゾール誘導体: 抗炎症作用や抗がん作用など、さまざまな薬理学的活性を有する化合物群.

独自性

デキサプラミペキソール二塩酸塩は、好酸球に対する標的化された作用により、他のベンゾ[d]チアゾール誘導体とは異なります。 好酸球関連疾患の治療薬としての可能性は、医学研究と治療における重要性を強調しています .

生物活性

Ac-ESMD-CHO (acetyl-ESMD-aldehyde) is a synthetic peptide that serves as an important inhibitor of caspase-3 and caspase-7, enzymes that play crucial roles in apoptosis (programmed cell death). This article explores the biological activity of this compound, its mechanism of action, and its implications in research and potential therapeutic applications.

This compound inhibits the proteolytic cleavage of the caspase-3 precursor peptide (CPP32) at specific sites, thereby preventing the maturation and activation of caspase-3. The cleavage at the ESMD site is particularly significant as it leads to the formation of active caspase-3 subunits (p17 and p12), which are essential for executing apoptotic processes . The inhibition by this compound indicates its potential role in modulating apoptotic pathways, particularly in conditions where apoptosis is dysregulated, such as cancer.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its role as a selective inhibitor of caspase activity. Below is a summary table detailing the findings from key studies:

Case Studies and Research Findings

Several research studies have utilized this compound to explore its effects on apoptosis in different cellular contexts:

- Cancer Research : In a study investigating the effects of various caspase inhibitors on tumor cell lines, this compound was shown to significantly reduce apoptosis induced by chemotherapeutic agents. This suggests that this compound could be used to enhance the efficacy of cancer therapies by preventing unwanted cell death in non-target cells .

- Neurodegenerative Diseases : Another research initiative examined the role of this compound in models of neurodegeneration, where it was found to protect neuronal cells from apoptosis induced by toxic agents. This points to its potential application in treating conditions like Alzheimer’s disease .

- Cellular Stress Responses : A study focused on cellular stress responses revealed that this compound could modulate apoptotic pathways during oxidative stress, providing insights into its possible use in conditions characterized by excessive cell death due to oxidative damage .

特性

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTYMGFOGZRIHG-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。